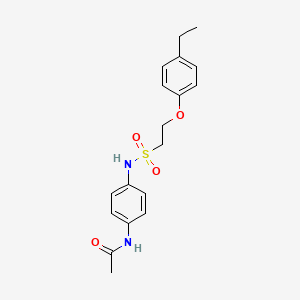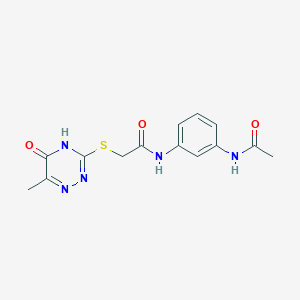
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques. For instance, the synthesis of “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was achieved in good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by X-ray diffraction (XRD) studies. The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 .Applications De Recherche Scientifique
Chemoselective Synthesis
The process of chemoselectively acetylating amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases a similar chemical functionality that could be relevant for synthesizing or modifying N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide. This synthesis utilized immobilized lipase as a catalyst, highlighting the compound's potential utility in creating specific pharmaceutical intermediates through enzymatic processes (Magadum & Yadav, 2018).
Electronic and Biological Interactions
Investigations into the electronic and biological interactions of related sulfonamido compounds offer insights into how this compound might interact with biological systems or solvents. A study using DFT tools to analyze a similar compound provides a basis for understanding the electronic behavior, wave function, and potential biological properties, which could be applied to drug discovery or material science (Bharathy et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on synthesized 2-(substituted phenoxy) acetamide derivatives with potential anticancer, anti-inflammatory, and analgesic activities suggests a pathway for exploring the therapeutic applications of this compound. Such compounds have shown promise in preclinical models, indicating potential for further development into therapeutic agents (Rani et al., 2014).
Metabolic Phenotyping
The application of metabolic phenotyping to study the metabolism and hepatotoxicity of acetaminophen reveals a methodology that could be applied to this compound. This approach allows for the comprehensive analysis of metabolic responses to drug exposure, potentially identifying metabolic pathways involved in the action or toxicity of the compound (Coen, 2015).
Orientations Futures
The future directions for the study of “N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide an opportunity for chemists to design new derivatives of this compound that could be successful agents in terms of safety and efficacy .
Mécanisme D'action
Target of Action
The primary target of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, this compound can disrupt the growth and proliferation of cells .
Mode of Action
This compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides .
Biochemical Pathways
The inhibition of DHFR by this compound affects the folate pathway, which is essential for the synthesis of nucleotides . This disruption leads to a decrease in the availability of nucleotides, thereby inhibiting DNA replication and cell growth .
Result of Action
The result of this compound’s action is the inhibition of cell growth and proliferation . This is achieved by disrupting the synthesis of nucleotides, which are essential for DNA replication . The compound has shown significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Propriétés
IUPAC Name |
N-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-15-4-10-18(11-5-15)24-12-13-25(22,23)20-17-8-6-16(7-9-17)19-14(2)21/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJIGGCETHCWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one](/img/structure/B2701007.png)

![(3-Fluoro-4-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2701009.png)

![Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2701012.png)
![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)
![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)



![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2701026.png)
![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2701028.png)